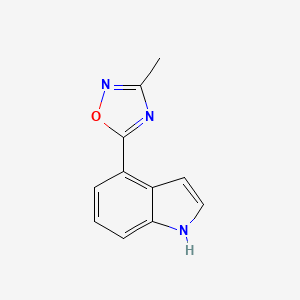

5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . Most of these compounds showed better inhibitory activity than the reference drug (acarbose), with some being the most potent inhibitors .

Synthesis Analysis

The synthesis of indole derivatives, including 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole, involves several steps . The process includes the synthesis of multigram quantities of the compound, identification of critical in-process parameters, and isolation of the compound without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole is similar to other indole derivatives. It contains an indole core, a biologically known pharmacophore in medicinal molecules .Chemical Reactions Analysis

Indole derivatives, including 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole, have been reported to undergo various chemical reactions . For instance, they have been used as non-competitive α-glucosidase inhibitors .Mecanismo De Acción

The mechanism of action of 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole involves non-competitive inhibition of α-glucosidase . Kinetic analysis indicated that these compounds had non-competitive inhibition on α-glucosidase, and fluorescence quenching experiment confirmed the direct binding of these compounds to α-glucosidase .

Direcciones Futuras

The future directions for 5-(1H-Indol-4-yl)-3-methyl-1,2,4-oxadiazole and similar compounds include further structural optimization to develop them as anti-type 2 diabetes drug candidates . Given their potential as non-competitive α-glucosidase inhibitors, these compounds could provide a new chemotype for developing novel drugs against type 2 diabetes .

Propiedades

IUPAC Name |

5-(1H-indol-4-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-11(15-14-7)9-3-2-4-10-8(9)5-6-12-10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHZBXWZAMXNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C3C=CNC3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)